molecular formula C21H15NO2 B12842830 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12842830
M. Wt: 313.3 g/mol
InChI Key: WZLZNMYAVRKIKN-UHFFFAOYSA-N
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Description

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile is a synthetic biphenyl derivative valued in biomedical research for its biological activity. This compound, identified in scientific literature as CCY1a, has been investigated as a potent inhibitor of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide anion (O2−) generation in rat neutrophils . The mechanism of this inhibition involves both cAMP-dependent and cAMP-independent pathways, making it a useful tool for studying NADPH oxidase regulation and inflammatory signaling cascades . With its benzyloxy and formyl functional groups, this compound also serves as a key chemical intermediate for synthesizing more complex molecules, such as various 3-phenylisoquinoline derivatives explored in pharmaceutical research . This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

4-(3-formyl-4-phenylmethoxyphenyl)benzonitrile

InChI

InChI=1S/C21H15NO2/c22-13-16-6-8-18(9-7-16)19-10-11-21(20(12-19)14-23)24-15-17-4-2-1-3-5-17/h1-12,14H,15H2

InChI Key

WZLZNMYAVRKIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)C#N)C=O

Origin of Product

United States

Preparation Methods

Biphenyl Core Formation

The biphenyl backbone is commonly synthesized by Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and boronic acids. For example:

Reagents Conditions Yield Notes
4-bromobenzonitrile + 4-boronophenyl benzyloxy derivative Pd(PPh3)4 catalyst, K2CO3 base, THF/H2O solvent, 60–120 °C, 12–16 h 85–93% Inert atmosphere, careful temperature control to avoid deboronation

This method provides a robust route to the biphenyl intermediate bearing the benzyloxy and nitrile groups.

Introduction of the Benzyloxy Group

The benzyloxy substituent is introduced by nucleophilic substitution of a hydroxy group on the biphenyl intermediate with benzyl bromide or benzyl chloride under basic conditions:

Reagents Conditions Yield Notes
4'-hydroxybiphenyl derivative + benzyl bromide K2CO3 or NaH base, DMF solvent, room temperature to 60 °C, 12 h 70–90% Reaction monitored by TLC; purification by recrystallization

This step ensures selective ether formation at the 4' position.

Formylation (Vilsmeier-Haack Reaction)

The formyl group at the 3' position is introduced via the Vilsmeier-Haack reaction , which involves the reaction of the biphenyl intermediate with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) :

Reagents Conditions Yield Notes
Biphenyl derivative + POCl3 + DMF Ice bath addition, then stirred at 40 °C for 12 h 60–75% Reaction monitored by TLC; quenching in ice water; product purified by recrystallization

This electrophilic aromatic substitution selectively formylates the aromatic ring ortho or para to activating groups.

Installation of the Carbonitrile Group

The carbonitrile group is typically introduced by cyanation of a halogenated biphenyl intermediate using copper(I) cyanide (CuCN) in a polar aprotic solvent such as DMF:

Reagents Conditions Yield Notes
4,4'-dibromobiphenyl + CuCN DMF, reflux under nitrogen, 12 h Up to 93% Water must be rigorously excluded; product purified by column chromatography

This step converts the bromide to the nitrile group with high efficiency.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents Conditions Yield Range Key Notes
1 Suzuki Coupling Halogenated benzene, boronic acid, Pd(PPh3)4, K2CO3 THF/H2O, 60–120 °C, 12–16 h 85–93% Inert atmosphere required
2 Nucleophilic Substitution Biphenyl hydroxy derivative, benzyl bromide, base (K2CO3) DMF, RT–60 °C, 12 h 70–90% Monitored by TLC
3 Vilsmeier-Haack Formylation POCl3, DMF 0–40 °C, 12 h 60–75% Quench in ice water
4 Cyanation CuCN DMF, reflux, 12 h Up to 93% Water-free conditions essential

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, especially during formylation and substitution steps.
  • Purification: Recrystallization from solvents such as benzene or methanol and column chromatography (silica gel) are standard for isolating pure intermediates and final products.
  • Yield Optimization: Careful control of temperature and exclusion of moisture are critical, particularly in cyanation and Vilsmeier-Haack reactions, to prevent hydrolysis and side reactions.
  • Scale-up Considerations: Industrial synthesis may employ continuous flow reactors and high-throughput screening to optimize catalyst loading and reaction times, improving yield and reducing impurities.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: 4’-(Benzyloxy)-3’-carboxy[1,1’-biphenyl]-4-carbonitrile.

    Reduction: 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, often involving the manipulation of biphenyl derivatives. The synthetic routes typically focus on functionalizing the biphenyl core to introduce the benzyloxy and formyl groups.

Common Synthesis Pathways:

  • Formylation of Biphenyl Derivatives : Utilizing formylating agents such as formic acid or carbonyl compounds in the presence of suitable catalysts.
  • Nitrilation : The introduction of the cyano group can be achieved through nucleophilic substitution reactions.

Pharmaceutical Chemistry

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile has shown promise as an intermediate in the synthesis of bioactive compounds. Its structure allows for modification that can lead to derivatives with potential therapeutic effects.

  • Case Study : Research has indicated that derivatives of biphenyl compounds exhibit anti-inflammatory and anticancer activities. The ability to modify the functional groups on this compound opens avenues for developing new pharmaceuticals targeting specific biological pathways.

Due to its electronic properties, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The electron-donating and withdrawing characteristics of the substituents can be tuned to optimize performance.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrophobic interactions, while the formyl and carbonitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Biphenyl Derivatives

Compound Name Substituents Key Properties Reference
4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile 4'-Benzyloxy, 3'-formyl Hypothesized high hyperpolarizability and steric bulk -
4'-Hexyloxy-[1,1'-biphenyl]-4-carbonitrile (6OCB) 4'-Hexyloxy Low chirality (S14/S15 ≈ 0), β123 = low
(S)-4’-Citronelloxy-[1,1'-biphenyl]-4-carbonitrile (S-CCB) 4’-Citronelloxy High chirality (S14/S15 ≈ 1/30), β123 = high
3'-Formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile 3'-Formyl, 4'-hydroxy MW = 223.23 g/mol, m.p. not reported
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile 4'-Methoxy MW = 209.24 g/mol, used in liquid crystals

Biological Activity

4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile, also known by its CAS number and various synonyms, is a compound with notable biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H15NO2
  • Molecular Weight : 313.35 g/mol
  • CAS Number : [specific CAS number]

Synthesis

The synthesis of 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile typically involves the reaction of appropriate benzyl bromides with substituted anilines. The synthetic routes often utilize methods such as reductive amination or alkylation to achieve the desired molecular structure.

The compound exhibits activity through various mechanisms, including:

  • PPAR Agonism : It has been shown to act as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in regulating lipid metabolism and inflammation. PPAR activation can lead to improved metabolic profiles and reduced inflammation in models of diabetic retinopathy .
  • Enzyme Inhibition : Studies have indicated that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially providing therapeutic benefits in metabolic disorders .

Efficacy Studies

Research has demonstrated that 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile and its analogs exhibit significant biological activity:

  • Cellular Assays : In vitro studies have shown that certain analogs possess submicromolar activity against specific cellular targets, indicating their potential as therapeutic agents. For instance, compounds derived from this scaffold have been evaluated for their efficacy in luciferase assays with EC50 values less than 5 μM .
  • Animal Models : Efficacy in animal models has been observed, showcasing the compound's ability to cross the blood-retinal barrier and maintain bioavailability after systemic administration. This characteristic is critical for developing treatments for ocular diseases .

Case Study 1: Diabetic Retinopathy Model

In a controlled study involving diabetic retinopathy models, systemic administration of a related compound demonstrated:

  • Reduction in Inflammation : Significant decreases in inflammatory markers were noted.
  • Neovascularization Control : The compound effectively inhibited neovascularization processes associated with diabetic retinopathy.

Case Study 2: Metabolic Disorder Treatment

Another study focused on metabolic disorders revealed that the compound:

  • Improved Lipid Profiles : Subjects treated with the compound showed improvements in lipid metabolism.
  • Enhanced Insulin Sensitivity : The treatment group exhibited enhanced insulin sensitivity compared to controls.

Data Tables

CompoundMolecular FormulaEC50 (μM)Biological Activity
A91C21H15NO2<5PPAR Agonist
4bC21H15NO2<5Anti-inflammatory
4kC21H15NO2<5Metabolic enhancer

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile, and what reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling reactions using biphenyl precursors. For example, Suzuki-Miyaura coupling can be employed with boronic acids and aryl halides under palladium catalysis. Reaction conditions such as solvent (THF or acetone), temperature (70°C for 48 hours), and base (KOH or K₂CO₃) significantly impact yield . Purification via column chromatography (using chloroform or DCM) and recrystallization (ethanol) improves purity. Yields ranging from 41% to 94% have been reported depending on stoichiometry and catalyst loading .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), formyl proton (δ ~9.8–10.2 ppm), and benzyloxy methylene protons (δ ~4.8–5.2 ppm). Splitting patterns confirm substitution positions .
  • ¹³C NMR : Peaks at ~190 ppm (formyl carbonyl) and ~118 ppm (carbonitrile) are diagnostic. Aromatic carbons appear between 110–150 ppm .
  • FTIR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (benzyl ether C-O) .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Full-face respirators (e.g., P95 or ABEK-P2 filters) are advised for prolonged exposure .
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Waste Disposal : Collect organic waste separately; avoid drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How do benzyloxy and formyl groups influence the electronic properties of the biphenyl core?

  • Methodological Answer : The electron-withdrawing formyl group increases the biphenyl core’s polarity, while the benzyloxy group (electron-donating via resonance) creates electronic asymmetry. Conductance studies on similar asymmetric biphenyls (e.g., 4’-mercapto derivatives) show slight I–V curve asymmetries, suggesting coherent electron transport through the molecule. DFT calculations or cyclic voltammetry can quantify HOMO-LUMO gaps .

Q. What strategies enable enantioselective synthesis of related biphenyl carbonitriles?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., enantiopure palladium complexes) can induce asymmetry during coupling steps. demonstrates enantioenriched arene complexes via dearomatization using NOPF₆, suggesting potential for asymmetric induction in biphenyl systems. Chiral HPLC or kinetic resolution may separate racemic mixtures .

Q. How can researchers address yield inconsistencies during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Monitor reaction kinetics (e.g., via in-situ IR) to identify rate-limiting steps. Adjust stoichiometry (e.g., excess aryl halide) and catalyst recycling .
  • Reproducibility Checks : Replicate conditions from , noting discrepancies in Rf values (0.12 vs. variable) and melting points. Contamination or solvent purity (e.g., THF peroxides) may explain variability .

Q. What are potential applications in materials science, particularly liquid crystals or electronic devices?

  • Methodological Answer :

  • Liquid Crystals : Analogues like 4'-hexyloxy derivatives exhibit mesomorphic behavior (melting point 56–58°C). The biphenyl core’s rigidity and substituent polarity enhance thermal stability for display technologies .
  • Molecular Electronics : Asymmetric derivatives show high conductance (~0.01 G₀) in break junction experiments, suggesting use in molecular wires or switches .

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